molecular formula C12H18FN3O2S B2401694 4-(4-fluorophenyl)-N,N-dimethylpiperazine-1-sulfonamide CAS No. 339008-96-7

4-(4-fluorophenyl)-N,N-dimethylpiperazine-1-sulfonamide

Cat. No.: B2401694
CAS No.: 339008-96-7
M. Wt: 287.35
InChI Key: NRSARHLFSWDPBE-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-N,N-dimethylpiperazine-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides It features a piperazine ring substituted with a 4-fluorophenyl group and a sulfonamide moiety

Scientific Research Applications

4-(4-fluorophenyl)-N,N-dimethylpiperazine-1-sulfonamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves the reaction of 4-fluoroaniline with N,N-dimethylpiperazine in the presence of a sulfonylating agent. Common sulfonylating agents include sulfonyl chlorides or sulfonic acids. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems ensures consistent quality and reduces the risk of contamination. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-N,N-dimethylpiperazine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-fluorophenyl)-N,N-dimethylpiperazine-1-sulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring, fluorophenyl group, and sulfonamide moiety makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-(4-fluorophenyl)-N,N-dimethylpiperazine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN3O2S/c1-14(2)19(17,18)16-9-7-15(8-10-16)12-5-3-11(13)4-6-12/h3-6H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSARHLFSWDPBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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